molecular formula C13H14F3NO2 B12730966 Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- CAS No. 93040-69-8

Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)-

Cat. No.: B12730966
CAS No.: 93040-69-8
M. Wt: 273.25 g/mol
InChI Key: KAHHHNFAHOXGRZ-UHFFFAOYSA-N
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Description

Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- is a chemical compound known for its unique structure and properties. It is part of the amide family, which are compounds containing the functional group -C(=O)NH2. This compound is particularly notable for its trifluoromethyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- typically involves the reaction of 3-(m-(trifluoromethyl)benzoyl)propionic acid with dimethylamine. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to interact with the gamma-aminobutyric acid (GABA) receptor complex .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethylpropanamide
  • N,N-Dimethylbenzamide
  • N,N-Dimethylacetamide

Uniqueness

Propionamide, N,N-dimethyl-3-(m-(trifluoromethyl)benzoyl)- is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles .

Properties

CAS No.

93040-69-8

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

N,N-dimethyl-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C13H14F3NO2/c1-17(2)12(19)7-6-11(18)9-4-3-5-10(8-9)13(14,15)16/h3-5,8H,6-7H2,1-2H3

InChI Key

KAHHHNFAHOXGRZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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